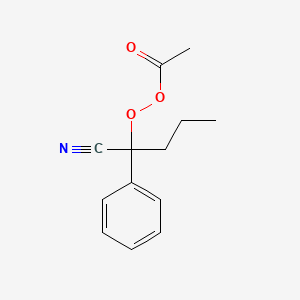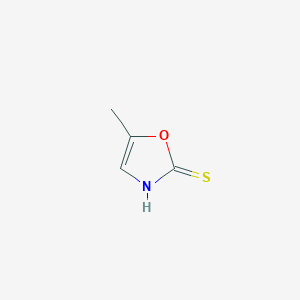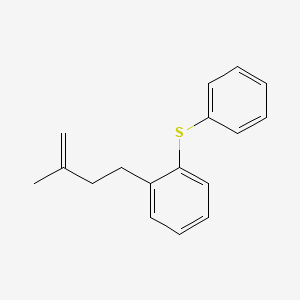
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a 3-methylbut-3-en-1-yl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 3-methylbut-3-en-1-yl bromide, and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or toluene is used.
Catalysts: A Lewis acid catalyst like aluminum chloride (AlCl3) is often employed to facilitate the electrophilic aromatic substitution reaction.
Procedure: The benzene is first treated with 3-methylbut-3-en-1-yl bromide in the presence of the catalyst to form the intermediate product. This intermediate is then reacted with phenylsulfanyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the phenylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, replacing it with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: Similar structure but with a phenylthio group instead of phenylsulfanyl.
1-(3-Methylbut-3-en-1-yl)-2-(phenylseleno)benzene: Contains a phenylseleno group, offering different reactivity and properties.
Uniqueness
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the 3-methylbut-3-en-1-yl and phenylsulfanyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
59321-16-3 |
|---|---|
Molecular Formula |
C17H18S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-(3-methylbut-3-enyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C17H18S/c1-14(2)12-13-15-8-6-7-11-17(15)18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3 |
InChI Key |
QYOKKULWGNLWME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
arsanium bromide](/img/structure/B14623250.png)
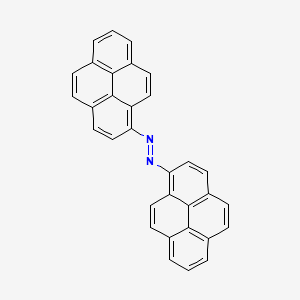

![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
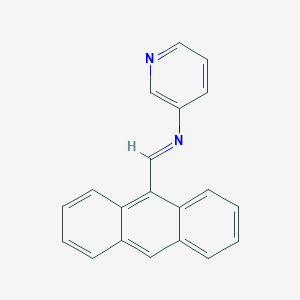
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
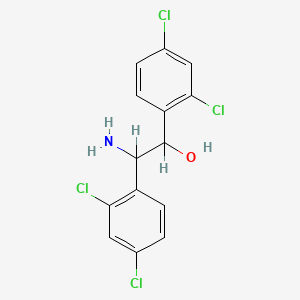

![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
